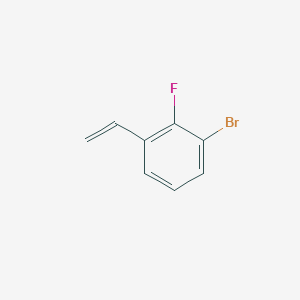

3-Bromo-2-fluorostyrene

Overview

Description

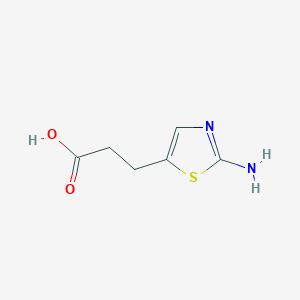

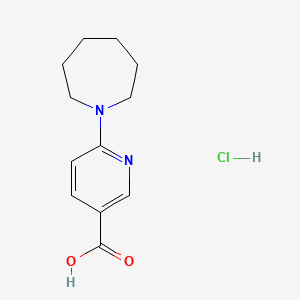

3-Bromo-2-fluorostyrene is a chemical compound with the molecular weight of 201.04 . Its IUPAC name is 1-bromo-2-fluoro-3-vinylbenzene . It is stabilized with tert-butylcatechol and is stored at temperatures between 2-8°C . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of 3-Bromo-2-fluorostyrene involves the use of potassium tert-butylate in tetrahydrofuran at 0 - 20℃ . The reaction mixture is stirred at room temperature for a certain period of time . After completion of the reaction, the mixture is evaporated under reduced pressure . The residue is then purified by silica gel column chromatography .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluorostyrene has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

3-Bromo-2-fluorostyrene is valuable in synthetic chemistry and has wide applications in organic synthesis . It is involved in various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2 ’ reactions, and Stetter reactions .Physical And Chemical Properties Analysis

3-Bromo-2-fluorostyrene is a liquid at room temperature . It has a molecular weight of 201.04 . It is stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Functionalization

3-Bromo-2-fluorostyrene serves as a precursor in the synthesis of α-fluoro-nitroalkenes, which are highly versatile building blocks for organic synthesis. The radical nitration-debromination of 2-bromo-2-fluorostyrenes results in α-fluoro-nitroalkenes as Z-isomers with isolated yields up to 92%, showcasing its utility in the preparation of various fluorinated products (Motornov et al., 2017).

Fluorescent Materials and Polymers

3-Bromo-2-fluorostyrene is utilized in the synthesis of novel materials and polymers with unique properties, such as enhanced brightness and fluorescence. One application involves the synthesis of fluorescent nanoparticles from heterodifunctional polyfluorene building blocks, demonstrating its potential in creating materials with bright and tunable fluorescence emission for advanced optical applications (Fischer et al., 2013).

Polymerization and Copolymers

It is involved in the synthesis of block copolymers, such as polystyrene-block-poly(vinylidene fluoride)-block-polystyrene (St-VDF-St) triblock copolymers, through techniques that highlight its role in creating polymers with specific properties and applications in material science (Zhang et al., 1999).

Advanced Materials and Surface Modifiers

Furthermore, 3-Bromo-2-fluorostyrene derivatives are essential for developing advanced materials, such as polyurethanes with modified surface properties for improved performance in various applications. This includes the synthesis of polyurethanes containing co-polyoxetane soft blocks, which are used to modify the surface properties of conventional polyurethanes, indicating its importance in tailoring material characteristics for specific needs (Wynne et al., 2007).

Safety and Hazards

properties

IUPAC Name |

1-bromo-3-ethenyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTBTBYULZTAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluorostyrene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1523794.png)

![5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523800.png)

![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)

![methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1523802.png)

![4-[2-(Pyridin-4-yl)ethoxy]aniline](/img/structure/B1523803.png)